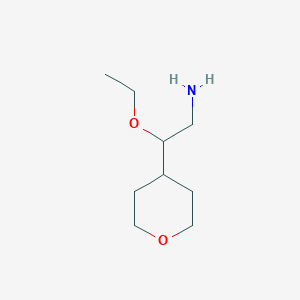

![molecular formula C11H12N2O B2942305 N,N-二甲基吲哚并[1,2-b]吡啶-2-甲酰胺 CAS No. 160205-87-8](/img/structure/B2942305.png)

N,N-二甲基吲哚并[1,2-b]吡啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N,N-dimethylindolizine-2-carboxamide” is a compound that belongs to the class of organic compounds known as carboxamides . Carboxamides are a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs . They play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .

Synthesis Analysis

The synthesis of indole carboxamides involves the formation of an amide bond with carboxylic acid substrates . The importance of carboxamides stems from their utility in the synthesis of peptides and lactams . The focus on the activation of carboxylic acid has been principal due to availability, low cost, and its facile conversion into activated derivatives such as anhydride, acyl imidazole, and acyl halide .Molecular Structure Analysis

The molecular structure of “N,N-dimethylindolizine-2-carboxamide” is confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . The indole molecule has seven positions to accommodate different substitutions .Chemical Reactions Analysis

The chemical reactions involving “N,N-dimethylindolizine-2-carboxamide” are primarily centered around the formation of amide bonds with carboxylic acid substrates . There are a myriad of synthetic methods available in the realm of amidation such as carboxylic acid activation, amine activation, and transamidation .科学研究应用

抗肿瘤活性

- DNA 插层配体作为抗肿瘤药物:N,N-二甲基吲哚并[1,2-b]吡啶-2-甲酰胺衍生物已被合成并评价其作为抗肿瘤剂的潜力。结构与 N,N-二甲基吲哚并[1,2-b]吡啶-2-甲酰胺相似的取代吩嗪-1-甲酰胺被发现对某些白血病和癌细胞具有细胞毒性。这表明它们在癌症治疗中的潜力 (Rewcastle 等人,1987 年)。

认知增强和抗缺氧活性

- 认知增强剂:N,N-二甲基吲哚并[1,2-b]吡啶-2-甲酰胺衍生物已被筛选出具有抗健忘和抗缺氧活性。这些化合物显示出逆转健忘症和预防缺氧的潜力,表明它们在认知增强和治疗缺氧相关疾病方面的潜力 (Ono 等人,1995 年)。

遗传毒理学

- DNA 结合抗肿瘤剂的遗传毒理学:对结构与 N,N-二甲基吲哚并[1,2-b]吡啶-2-甲酰胺相似的化合物的诱变特性的研究揭示了它们与 DNA 相互作用和潜在遗传毒性的见解。这项研究对于了解这些化合物在临床应用中的安全性至关重要 (Ferguson 等人,1990 年)。

缓蚀

- 甲酰胺配体作为缓蚀剂:N,N-二甲基吲哚并[1,2-b]吡啶-2-甲酰胺的衍生物已被研究其在盐酸溶液中作为缓蚀剂的潜力,表明它们在材料科学中的应用 (Erami 等人,2019 年)。

化疗药物分析

- 达卡巴嗪的电分析研究:已经开发出分析结构与 N,N-二甲基吲哚并[1,2-b]吡啶-2-甲酰胺相关的药物达卡巴嗪在生物样品中的浓度的分析方法。这项工作对于药代动力学研究和治疗性药物监测非常重要 (Ordieres 等人,1987 年)。

合成和药理学

- 功能化氨基酸衍生物的合成:对氨基酸衍生物(包括与 N,N-二甲基吲哚并[1,2-b]吡啶-2-甲酰胺相关的衍生物)的合成研究显示了设计新型抗癌剂的希望。这些化合物已针对其对人癌细胞系的细胞毒性进行了评估 (Kumar 等人,2009 年)。

作用机制

Target of Action

N,N-dimethylindolizine-2-carboxamide, a derivative of indole-2-carboxamides, has been found to have inhibitory properties against a variety of enzymes and proteins . The primary target of this compound is the mycobacterial membrane protein large 3 transporter (MmpL3), which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, MmpL3, by forming hydrogen bonds, which in many cases, inhibits their activity . When docked into the MmpL3 active site, it adopts a binding profile similar to the indoleamide ligand ICA38 .

Biochemical Pathways

It is known that the inhibition of mmpl3 disrupts the normal functioning of mycobacterium tuberculosis

Pharmacokinetics

Indole derivatives are known to have unique inhibitory properties due to the presence of the carboxamide moiety . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of the action of N,N-dimethylindolizine-2-carboxamide is the inhibition of the growth of Mycobacterium tuberculosis . It also exhibits high selective activity towards M. tuberculosis over mammalian cells, suggesting its minimal cytotoxicity .

安全和危害

未来方向

The future directions for “N,N-dimethylindolizine-2-carboxamide” involve further exploration of its potential in the synthesis of peptides, lactams, and more than 25% of familiar drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

属性

IUPAC Name |

N,N-dimethylindolizine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-12(2)11(14)9-7-10-5-3-4-6-13(10)8-9/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWPTJJJCXAJAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN2C=CC=CC2=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethylindolizine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![17-Hydroxy-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2942223.png)

![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2942224.png)

![3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone](/img/structure/B2942225.png)

![2-Chloro-3-[(4-methoxybenzyl)amino]naphthoquinone](/img/structure/B2942226.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2942232.png)

![2,5-difluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2942238.png)

![rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B2942239.png)

![N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2942243.png)

![(2-Methylbenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B2942244.png)

![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride](/img/structure/B2942245.png)